Product packaging for 6-Bromo-8-chloro-4,4-dimethylchroman(Cat. No.:CAS No. 1350761-25-9)

6-Bromo-8-chloro-4,4-dimethylchroman

Número de catálogo: B1375081
Número CAS: 1350761-25-9
Peso molecular: 275.57 g/mol
Clave InChI: OWUPEZSDXMWDTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Bromo-8-chloro-4,4-dimethylchroman ( 1350761-25-9) is an organic compound with the molecular formula C 11 H 12 BrClO and a molecular weight of 275.57 . It features a chroman core, which is a privileged scaffold in medicinal chemistry and appears in a wide array of natural products and synthetic compounds with notable biological properties . The structure is characterized by a bromine atom at the 6-position and a chlorine atom at the 8-position of the aromatic ring, along with gem-dimethyl groups at the 4-position of the dihydropyran ring . The bromine atom serves as a versatile reactive handle for various chemical transformations, particularly in metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs . Chroman and chromanone derivatives are recognized as important scaffolds in the development of therapeutic agents and have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound is intended for use as a key synthetic intermediate and building block in organic chemistry and pharmaceutical research. For Research Use Only. Not for human or veterinary use. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrClO B1375081 6-Bromo-8-chloro-4,4-dimethylchroman CAS No. 1350761-25-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPEZSDXMWDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 6 Bromo 8 Chloro 4,4 Dimethylchroman

Reactivity of the Halogen Substituents in Nucleophilic and Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of 6-Bromo-8-chloro-4,4-dimethylchroman, bromine at the 6-position and chlorine at the 8-position, offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

In general, the reactivity of halogens as leaving groups in SNAr reactions follows the order I > Br > Cl > F. Consequently, the bromo substituent at the 6-position is expected to be more susceptible to nucleophilic attack than the chloro substituent at the 8-position. However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to effect substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, provide a more versatile and widely applicable method for the derivatization of aryl halides. In these reactions, the C-Br bond is generally more reactive than the C-Cl bond. This difference in reactivity allows for selective coupling at the 6-position while leaving the 8-chloro substituent intact. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could be performed selectively at the C-Br bond under carefully controlled conditions, typically using a palladium catalyst and a suitable base. Subsequent coupling at the C-Cl bond would require more forcing conditions, such as a different catalyst system or higher temperatures.

Table 1: Predicted Selectivity in Coupling Reactions of this compound

Reaction Type Position of Primary Reaction Relative Conditions Potential Products
Suzuki-Miyaura Coupling 6-position (C-Br) Milder 6-Aryl-8-chloro-4,4-dimethylchroman
Stille Coupling 6-position (C-Br) Milder 6-Stannyl-8-chloro-4,4-dimethylchroman
Buchwald-Hartwig Amination 6-position (C-Br) Milder N-Aryl/alkyl-8-chloro-4,4-dimethylchroman-6-amine

Electrophilic Aromatic Substitution on the Halogenated Chroman Core

Electrophilic aromatic substitution (EAS) provides a pathway to introduce additional functional groups onto the aromatic ring of this compound. The regioselectivity of these reactions is determined by the directing effects of the substituents already present: the bromo, chloro, and the ether oxygen of the chroman ring.

Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The ether oxygen of the chroman ring is an activating group and a strong ortho-, para-director. In this molecule, the positions ortho and para to the ether oxygen are either occupied (positions 8 and 6) or sterically hindered. The directing effects of the substituents are as follows:

Ether Oxygen (at position 1): Strongly activating and directs ortho and para (positions 2, 4, and 5). However, positions 2 and 4 are part of the heterocyclic ring, and position 5 is adjacent to the bulky gem-dimethyl group.

Bromo Group (at position 6): Deactivating and directs ortho and para (positions 5 and 7).

Chloro Group (at position 8): Deactivating and directs ortho and para (positions 7 and 9, with position 9 being part of the heterocyclic ring).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Predicted Major Product
Nitration (HNO₃/H₂SO₄) 6-Bromo-8-chloro-7-nitro-4,4-dimethylchroman
Bromination (Br₂/FeBr₃) 6,7-Dibromo-8-chloro-4,4-dimethylchroman

Functional Group Transformations and Side-Chain Modifications

The functional groups present in this compound and its derivatives can be further modified. For instance, if a nitro group is introduced at the 7-position via electrophilic aromatic substitution, it can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then undergo a variety of reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups.

The gem-dimethyl group at the 4-position is generally unreactive. However, under radical conditions, benzylic-type functionalization of the methylene group at the 3-position could potentially be achieved, although this would likely require harsh conditions and may lead to a mixture of products.

Stability and Degradation Pathways under Varied Conditions

This compound is expected to be a relatively stable compound under neutral conditions. The chroman ring is generally stable, and the aromatic C-halogen bonds are robust.

Under strongly acidic conditions, the ether oxygen of the chroman ring can be protonated, which may lead to ring-opening reactions, although this would likely require high temperatures. The compound is expected to be stable to moderately acidic conditions.

Under strongly basic conditions and high temperatures, nucleophilic aromatic substitution of the halogens may occur, as discussed in section 3.1. The chroman ring itself is generally stable to basic conditions.

Degradation of this compound in the environment would likely proceed through microbial pathways. Microorganisms have been shown to degrade other chlorinated and brominated aromatic compounds. The degradation would likely involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The specific degradation pathway and the rate of degradation would depend on the environmental conditions and the microbial populations present.

Structure Activity Relationship Sar and Structural Determinants of Biological Function for Halogenated Chromans

Elucidation of the Role of 6-Bromo and 8-Chloro Substituents in Bioactivity

The presence and nature of halogen substituents on the aromatic ring of the chroman scaffold are critical determinants of biological activity. In studies of related chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2), the electronic and steric properties of substituents at the 6- and 8-positions were found to be paramount.

Research has indicated that larger, electron-withdrawing groups in these positions are favorable for potent inhibitory activity. The substitution pattern of 6-bromo and 8-chloro is particularly noteworthy. The bromo group at the 6-position and the chloro group at the 8-position both contribute to the electron-withdrawing nature of the aromatic ring, which has been shown to enhance bioactivity in certain contexts. researchgate.net

A systematic investigation into the impact of these substituents revealed that both steric bulk and electronic effects play a role. For instance, in a series of 2-pentylchroman-4-ones, the complete removal of substituents on the aromatic ring led to a loss of inhibitory activity, underscoring the necessity of these groups for biological function. When comparing different halogen substitutions, it was found that larger substituents at the 6- and 8-positions contribute to significant inhibition. researchgate.net This suggests that the combination of a bromo group (larger than chloro) at C6 and a chloro group at C8 could provide a beneficial balance of size and electronegativity for interaction with biological targets.

Furthermore, studies on other halogenated bioactive molecules have shown that halogen substituents can improve potency by enhancing interactions with the target protein, potentially through halogen bonding, and by increasing the lipophilicity of the molecule, which can affect its ability to cross cell membranes. nih.gov The specific combination of 6-bromo and 8-chloro in the chroman scaffold likely modulates the electronic distribution and steric profile of the molecule to optimize its interaction with its biological target.

Table 1: Effect of 6- and 8-Position Substituents on SIRT2 Inhibitory Activity of 2-Pentylchroman-4-ones

Compound6-Substituent8-SubstituentSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
1a ClBr884.5
1c BrBr-1.5
1d MeMe--
1e FF--
1f ClHDecreased activity-
1i HBrSignificantly less potent than 1a-
1b HHInactive-

Data adapted from a study on SIRT2 inhibitors, highlighting the importance of substitutions at the 6 and 8 positions. researchgate.net

Impact of the 4,4-Dimethyl Moiety on Scaffold Conformation and Target Interaction

By locking the molecule into a more defined, bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to increased potency and selectivity. nih.gov The gem-dimethyl group can also enhance van der Waals interactions with the binding site of a target protein, further contributing to affinity. auremn.org.br

From a physicochemical standpoint, the 4,4-dimethyl moiety increases the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This increased lipophilicity may enhance membrane permeability. nih.gov Moreover, the methyl groups can shield adjacent parts of the molecule from metabolic degradation, thereby increasing its stability and prolonging its biological effect. nih.gov

Positional Scanning and Substituent Effects on Biological Potency and Selectivity

The specific placement of the bromo and chloro substituents at the C6 and C8 positions, respectively, is not arbitrary and has a significant impact on the molecule's biological activity. Positional scanning studies on related chroman-4-ones have demonstrated that the substituent at the 6-position is often more critical for activity than the one at the 8-position. researchgate.net

The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as halogens, have been shown to generally enhance the inhibitory activity of chroman-4-ones against certain targets. researchgate.net The Hammett substituent constants (σ) can provide a quantitative measure of the electronic effect of a substituent on an aromatic ring. Both bromine and chlorine have positive σ values, indicating their electron-withdrawing nature through induction, although they are ortho, para-directing in electrophilic aromatic substitution due to resonance effects. The interplay of these electronic effects, influenced by their respective positions, fine-tunes the interaction of the molecule with its biological partner.

The size of the substituents is also a key factor. Studies have revealed that larger substituents at the 6- and 8-positions can lead to more significant biological inhibition, suggesting that steric interactions within the binding pocket of the target are important. researchgate.net This supports the observation that bromo- and chloro-substituted chromans are often more potent than their fluoro- or unsubstituted counterparts. researchgate.net

The selectivity of a compound for its intended target over other related proteins is a critical aspect of drug design. The specific substitution pattern of 6-bromo and 8-chloro can contribute to selectivity by creating a unique steric and electronic profile that is preferentially recognized by the target's binding site. Altering the position or nature of these halogen substituents can dramatically change the selectivity profile of the compound.

Table 2: Influence of Substituent Properties on Chroman Bioactivity

Substituent PropertyGeneral Effect on BioactivityRationale
Electron-withdrawing nature Generally enhances activityModulates the electronic landscape of the aromatic ring, potentially improving binding interactions. researchgate.net
Size (Steric bulk) Larger halogens can increase potencyFavorable steric interactions within the target's binding site. researchgate.net
Position C6 substitution often more critical than C8Suggests a specific orientation within the binding pocket where the C6 substituent plays a key role. researchgate.net
Lipophilicity Increased by halogens and alkyl groupsCan improve membrane permeability and target engagement. nih.govnih.gov

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional structure of 6-Bromo-8-chloro-4,4-dimethylchroman is intrinsically linked to its pharmacological profile. The dihydropyran ring of the chroman scaffold is not planar and exists in various conformations, typically distorted half-chair or sofa forms. sapub.org The specific conformation adopted by the molecule determines the spatial arrangement of its substituents, which in turn dictates how it interacts with its biological target.

While direct experimental or computational conformational analysis of this compound is not extensively documented in the available literature, insights can be drawn from studies of related substituted chromans and other six-membered heterocyclic rings. The energy barrier for ring inversion in such systems is influenced by the nature and position of the substituents.

The 4,4-dimethyl group is expected to significantly influence the conformational equilibrium. In cyclohexane (B81311) rings, a gem-dimethyl group can anchor the conformation and influence the preference for axial or equatorial positions of other substituents. In the chroman ring system, this substitution would similarly restrict the flexibility of the heterocyclic ring. mdpi.com

Computational modeling and NMR spectroscopic techniques are powerful tools for studying the conformational preferences of molecules like this compound. nih.gov Such studies on analogous compounds could reveal the favored spatial arrangement of the key functional groups and provide a rational basis for its observed biological activity, guiding the design of future analogs with improved pharmacological profiles.

Investigation of Molecular Interactions and Cellular Targets of Chroman Derivatives Analogous to 6 Bromo 8 Chloro 4,4 Dimethylchroman

Enzyme Inhibition Profiling (e.g., Sirtuin 2, Monoamine Oxidases, Cholinesterases)

Derivatives of the chroman scaffold have demonstrated significant inhibitory activity against several classes of enzymes implicated in neurodegenerative diseases and cancer.

Sirtuin 2 (SIRT2): SIRT2, a type of histone deacetylase, is a target in the study of aging-related and neurodegenerative disorders. A series of substituted chroman-4-one derivatives have been identified as novel, selective inhibitors of SIRT2. Research has shown that electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for inhibitory activity. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a lead compound with an IC50 value of 4.5 μM against human SIRT2. Further optimization led to the discovery of 6,8-dibromo-2-pentylchroman-4-one, which exhibited even greater potency with an IC50 of 1.5 μM. These compounds displayed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.

Monoamine Oxidases (MAOs): Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and Parkinson's disease. nih.govyoutube.com Chromone (B188151) and chroman derivatives have been investigated as MAO inhibitors. Studies on chromane-2,4-dione derivatives, which are structurally related to chroman-4-ones, revealed them to be promising selective, reversible, and competitive inhibitors of the MAO-B isoform, with IC50 values in the micromolar range. nih.gov Specifically, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione was the most potent, with an IC50 value of 6.38 µM for MAO-B. nih.gov Another study on gem-dimethylchroman derivatives showed moderate activity, with one propargyl gem-dimethylchromanamine compound achieving 28% inhibition of MAO-B at a 1 µM concentration. core.ac.uk Certain chromanone derivatives functionalized with a morpholine (B109124) moiety have shown potent and reversible inhibition of MAO-B, with one compound registering an IC50 value of 399 nM. acs.org

Cholinesterases (AChE and BChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. nih.govnih.gov A family of gem-dimethylchroman-4-ol derivatives demonstrated good, selective inhibition of equine BChE, with IC50 values ranging from 2.9 to 7.3 μM. core.ac.uk Corresponding gem-dimethylchroman-4-amine compounds were also selective for BChE, with IC50 values between 7.6 and 67 μM. core.ac.uk Other investigations into chromanone derivatives have identified compounds with potent dual inhibitory activity against both AChE and BChE. acs.orgnih.gov For example, a chromanone with an azepane substructure and an ethylene (B1197577) linker showed an IC50 of 4.88 μM against human AChE. acs.org

Table 1: Enzyme Inhibition Data for Chroman Analogs This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Specific Analog Example Inhibition Value (IC50/Ki) Reference
Chroman-4-one SIRT2 8-bromo-6-chloro-2-pentylchroman-4-one 4.5 μM
Chroman-4-one SIRT2 6,8-dibromo-2-pentylchroman-4-one 1.5 μM
Chromane-2,4-dione MAO-B 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione 6.38 µM nih.gov
Chromanone MAO-B Morpholine derivative 399 nM acs.org
Gem-dimethylchroman-4-ol BChE Not specified 2.9 - 7.3 μM core.ac.uk
Gem-dimethylchroman-4-amine BChE Not specified 7.6 - 67 μM core.ac.uk
Chromanone AChE Azepane derivative 4.88 μM acs.org
Chromenone AChE Compound 2l 0.08 µM nih.gov
Chromenone BChE Compound 3q 0.04 µM nih.gov
Chromenone AChE & BChE Compound 3h 0.15 µM (AChE), 0.09 µM (BChE) nih.gov

Receptor Binding and Agonism/Antagonism Studies (e.g., Somatostatin (B550006) Receptors)

Beyond enzyme inhibition, chroman analogs have been designed to interact with G-protein-coupled receptors, such as the somatostatin receptors (SSTRs), which are important in neuroendocrine regulation and cancer. mdpi.com

A scaffold-based approach has been utilized to develop chroman-4-one and chromone derivatives as mimetics of the crucial β-turn in the somatostatin peptide. nih.gov This region of somatostatin is critical for binding to its receptors. By introducing side-chain equivalents of the key amino acids, Trp8 and Lys9, into the 2- and 8-positions of the chroman scaffold, researchers created small molecules capable of binding to these receptors. Evaluation of these compounds showed that they possess affinity for the sst2 and sst4 receptor subtypes, with Ki values in the low micromolar range, demonstrating that the chroman framework can successfully serve as a peptidomimetic scaffold to target somatostatin receptors. nih.gov

Table 2: Somatostatin Receptor Binding Affinity for Chroman-4-one Analogs This table is interactive. You can sort and filter the data.

Compound Scaffold Receptor Subtype Binding Affinity (Ki) Reference
Chroman-4-one mimetic sst2 Low μM range nih.gov
Chroman-4-one mimetic sst4 Low μM range nih.gov
Chromone mimetic sst2 Low μM range nih.gov
Chromone mimetic sst4 Low μM range nih.gov

Modulation of Intracellular Signaling Pathways

Compounds with a chromen-7-one core, structurally related to the chroman scaffold, have been shown to modulate key intracellular signaling cascades. One such study on a furocoumarin derivative, which contains this core, demonstrated its ability to upregulate melanin (B1238610) synthesis by activating the cAMP/PKA and MAPK signaling pathways. researchgate.netmdpi.com

Treatment of B16 melanoma cells with the compound led to a significant increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This elevation in cAMP subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP-responsive element-binding protein (p-CREB). researchgate.netmdpi.com Concurrently, the compound was found to promote the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two other critical signaling proteins. mdpi.com The activation of these pathways ultimately converges on the upregulation of transcription factors that control melanogenesis. researchgate.netmdpi.com This provides a clear example of how a chroman-related scaffold can directly influence cellular function by modulating specific signaling networks.

Mechanisms of Action at the Molecular Level

The inhibitory and binding activities of chroman derivatives are rooted in their specific molecular interactions with their biological targets.

For enzyme inhibitors, the mechanism often involves binding to the active site or an allosteric site, preventing the substrate from binding or the enzyme from performing its catalytic function. Kinetic studies have revealed that chroman-based inhibitors can act through various mechanisms. For example, chromane-2,4-dione derivatives were found to be reversible and competitive inhibitors of MAO-B, indicating they directly compete with the substrate for the active site. nih.gov In contrast, gem-dimethylchromanamine inhibitors of BChE displayed a mixed-inhibition mechanism, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. core.ac.uk

Molecular docking and crystallographic studies have provided detailed insights into these interactions. For chroman-4-one inhibitors of the enzyme pteridine (B1203161) reductase 1 (PTR1), the chroman-4-one moiety was observed to engage in a π-sandwich interaction between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue (Phe97) in the active site. nih.gov Additionally, the ether oxygen of the chroman ring was oriented towards key aspartate and tyrosine residues, while a hydroxyl group on the ring formed a hydrogen bond with the NADP+ cofactor, anchoring the inhibitor in the active site. nih.gov These specific, directed interactions explain the potency and mechanism of inhibition at the atomic level.

Translational Applications and Lead Discovery Strategies Utilizing the 6 Bromo 8 Chloro 4,4 Dimethylchroman Scaffold

Design Principles for Novel Bioactive Agents Based on Chroman Architectures

The design of new bioactive molecules based on the chroman scaffold is guided by established structure-activity relationship (SAR) principles. The biological activity of chroman derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the core ring system. nih.govacs.org

A key design principle involves the strategic modification of the chroman core at various positions to optimize target binding and pharmacological effect. For instance, in the development of selective inhibitors for SIRT2, an enzyme implicated in neurodegenerative diseases, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were found to be critical for potency. nih.govacs.org Research has shown that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for inhibitory activity. nih.govacs.org This principle directly relates to the 6-Bromo-8-chloro-4,4-dimethylchroman scaffold, where the bromo and chloro groups serve as electron-withdrawing substituents at these key positions.

Furthermore, the length and branching of alkyl chains, often at the 2-position, can significantly impact activity. Studies on SIRT2 inhibitors demonstrated that an optimal alkyl chain length exists, with branching near the chroman ring diminishing the inhibitory effect. nih.govacs.org The gem-dimethyl group at the 4-position of the subject scaffold introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity to a target protein. The stereochemistry of substituents also plays a crucial role, as demonstrated in lactam-fused chroman analogs where the configuration at the 3-position was important for antagonist properties.

The versatility of the chroman scaffold allows it to be tailored for a wide range of biological targets, from enzymes like sirtuins to receptors and ion channels. nih.govnih.gov The core design strategy remains centered on modifying the substitution pattern to achieve high affinity, selectivity, and desired pharmacological properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are two powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties, starting from a known active compound. uniroma1.itnih.gov These approaches are particularly relevant for leveraging privileged structures like the chroman scaffold to generate new intellectual property and overcome limitations of existing lead compounds, such as poor metabolic stability or off-target toxicity. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally distinct scaffold while maintaining the original orientation of key binding groups. uniroma1.it A notable example is the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a target for anti-inflammatory therapies. nih.gov Researchers successfully applied a scaffold hopping strategy to replace the quinazolin-4-one core of a known inhibitor with a chromen-4-one scaffold. nih.gov This hop resulted in a new class of potent and selective BRD4 inhibitors with improved pharmacokinetic profiles, demonstrating that the chroman architecture can effectively mimic the structure and function of other heterocyclic systems to achieve a desired biological outcome. nih.gov

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms in a lead compound with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net This can range from classical replacements (e.g., replacing -OH with -F) to non-classical replacements of entire functional groups or rings. nih.gov In the context of the chroman scaffold, bioisosteric replacement can be used to fine-tune the properties of a lead compound. For example, replacing a carbon atom in a ring with a heteroatom like oxygen or sulfur is a common tactic to alter metabolic stability and solubility. cambridgemedchemconsulting.com The replacement of a metabolically labile aromatic ring with a more robust heterocyclic system, such as a pyridine, is another application of this strategy to reduce clearance by cytochrome P450 enzymes. researchgate.net These principles can be applied to the this compound scaffold to optimize its drug-like properties.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. youtube.comdocumentsdelivered.com The chroman scaffold, due to its inherent fluorescence properties and chemical tractability, serves as an excellent foundation for the development of such probes. These tools can be broadly categorized into imaging agents and affinity-based probes.

Fluorescent Probes for Bioimaging: Chromene-based structures have been successfully developed as fluorescent probes for sensing and imaging various analytes and biological processes. aip.org For example, probes integrating a chromene skeleton have been designed for the selective detection of cyanide and thiols. aip.org The mechanism often involves a specific chemical reaction between the analyte and the probe that triggers a change in fluorescence, such as the opening of the pyran ring, leading to a detectable optical signal. aip.org Chromene-based probes have also been applied for in vivo imaging of amyloid-β plaques in mouse models of Alzheimer's disease, highlighting their potential as diagnostic tools. aip.org Another design strategy involves coupling the chroman scaffold with other fluorophores, such as rhodamine, to create probes for detecting metal ions like Zn²⁺ and Al³⁺ through mechanisms like photo-induced electron transfer (PET) or fluorescence resonance energy transfer (FRET). nih.gov

Affinity-Based Probes for Target Identification: To understand how a bioactive compound exerts its effects, it is crucial to identify its molecular target(s). Affinity-based probes, typically involving the attachment of a biotin (B1667282) tag to the bioactive molecule, are widely used for this purpose. unc.edunih.gov The biotin tag allows for the capture of the probe—along with its bound protein targets—from a cell lysate using streptavidin-coated beads. nih.gov This "pull-down" method enables the isolation and subsequent identification of target proteins by techniques like mass spectrometry. nih.gov Homoisoflavonoids, which contain a chroman core, have been functionalized with biotin probes to successfully identify their protein targets, paving the way for understanding their antiangiogenic and anti-inflammatory mechanisms. nih.gov The this compound scaffold could similarly be derivatized with a biotin tag via a suitable linker to create a chemical probe for identifying the cellular targets of its bioactive analogs.

Contribution to Preclinical Drug Discovery Efforts

The chroman scaffold is a cornerstone in numerous preclinical drug discovery programs across a wide spectrum of diseases, owing to its broad pharmacological versatility. nih.govnih.gov Derivatives of the chroman and chroman-4-one core have demonstrated significant potential in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.

In oncology , chroman-based compounds have been investigated as potent cytotoxic agents against various cancer cell lines. nih.gov For instance, certain 3-benzylidene chroman-4-ones have shown promising anticancer activity. tandfonline.com A series of chroman derivatives incorporating isatin (B1672199) and Schiff base moieties were designed and evaluated for their ability to inhibit the growth of the human breast cancer cell line MCF-7, with some compounds showing significant inhibitory effects. nih.govnih.gov

For neurodegenerative diseases , the chroman-4-one framework has been key in developing selective inhibitors of Sirtuin 2 (SIRT2), a target linked to Parkinson's and Alzheimer's disease. nih.gov One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, which underscores the importance of halogen substitutions on the scaffold, similar to the subject compound. nih.gov

In the realm of inflammatory diseases , chromone (B188151) derivatives developed through scaffold hopping have yielded potent and orally bioavailable inhibitors of BRD4, a key epigenetic regulator of inflammatory genes. nih.govutmb.edu These compounds showed efficacy in cellular and murine models of inflammation. nih.gov

The chroman scaffold has also been utilized to develop agents against infectious diseases . Spiro 4-chromanones have been developed as potent inhibitors of quorum sensing, an intercellular communication system in bacteria like Pseudomonas aeruginosa that regulates virulence, offering a novel anti-infective strategy. Additionally, various chroman-4-one analogs have demonstrated antibacterial and antifungal activities. nih.gov

The table below summarizes selected preclinical studies involving the chroman scaffold, illustrating its broad therapeutic potential.

Therapeutic AreaChroman Derivative ClassBiological Target / ActivityModel SystemReference
OncologyIsatin-Substituted ChromansAntiproliferative ActivityMCF-7 Human Breast Cancer Cells nih.govnih.gov
Neurodegenerative Disease6,8-Dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIn vitro enzyme assays nih.gov
Inflammatory DiseaseChromone-based BRD4 InhibitorsBRD4 Bromodomain 1 (BD1) InhibitionIn vitro gene expression; Murine airway inflammation models nih.govutmb.edu
Infectious Disease (Antibacterial)Spiro 4-ChromanonesQuorum Sensing InhibitionChromobacterium violaceum (reporter strain)
Oncology3-Benzylidene Chroman-4-onesAntifungal, Antioxidant, Anticancer ActivityFungal strains; In vitro antioxidant assays; Cancer cell lines tandfonline.com

Advanced Analytical and Spectroscopic Characterization in Chroman Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula. This is particularly valuable when confirming the synthesis of a new compound like 6-Bromo-8-chloro-4,4-dimethylchroman, as it distinguishes the target molecule from other potential isomers or byproducts with the same nominal mass.

The technique works by ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The high resolving power allows for the separation of ions with very similar masses. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the compound's identity. The relative abundance of these isotopic peaks can be calculated and compared with the experimental data to verify the presence of both halogen atoms. Purity assessment is achieved by detecting the presence of any unexpected ions, which would indicate impurities.

Table 1: Theoretical HRMS Data for this compound (C₁₁H₁₂BrClO) This table presents calculated theoretical values for the primary molecular ions to illustrate the data obtained from HRMS analysis.

Isotopic CompositionTheoretical Exact Mass (m/z) [M+H]⁺
C₁₁H₁₂⁷⁹Br³⁵ClO290.9758
C₁₁H₁₂⁸¹Br³⁵ClO292.9738
C₁₁H₁₂⁷⁹Br³⁷ClO292.9729
C₁₁H₁₂⁸¹Br³⁷ClO294.9708

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the structural elucidation of organic molecules in solution. Through various experiments, including ¹H NMR and ¹³C NMR, a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For instance, the two methyl groups at the C4 position are expected to appear as a singlet, while the protons on the heterocyclic ring (at C2 and C3) would likely appear as triplets or multiplets depending on their coupling. The protons on the aromatic ring would show a specific splitting pattern determined by their positions relative to the bromo and chloro substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table provides an example of the type of data generated by NMR analysis, with predicted shifts based on known substituent effects in chroman systems. mdpi.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C5)~7.5d
Aromatic-H (C7)~7.3d
Methylene-H (C2)~4.2t
Methylene-H (C3)~1.9t
Methyl-H (C4)~1.4s

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

While NMR provides the constitution of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and for analyzing the conformation of the molecule. To perform this analysis, a single, high-quality crystal of the compound is required.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. For a compound like this compound, this would confirm the boat or half-chair conformation of the dihydropyran ring and provide precise measurements of bond lengths and angles. researchgate.net This data is the gold standard for structural verification. nih.gov

Furthermore, X-ray crystallography can be used to study intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how molecules pack in the solid state. This information is critical in materials science and in understanding crystal polymorphism.

Table 3: Illustrative Crystallographic Data for a Substituted Chroman Derivative The following table shows representative data that could be obtained from an X-ray crystallographic analysis of a compound similar to this compound. researchgate.netnih.gov

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.54
c (Å)15.23
β (°)98.5
Volume (ų)1305
Z4

Chromatographic Techniques for Separation and Quantification of Chroman Derivatives

Chromatography is a fundamental set of techniques used for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com For chroman derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for both qualitative and quantitative analysis. researchgate.netlibretexts.org

In the context of synthesizing this compound, chromatography is essential for monitoring the reaction progress and for purifying the final product from starting materials, reagents, and byproducts. acs.org HPLC, which separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase, is particularly well-suited for non-volatile compounds like chroman derivatives. oup.com.au

For quantitative analysis, a calibration curve is constructed by running standards of the pure compound at known concentrations. The peak area of the analyte in a sample is then measured and compared to the calibration curve to determine its exact concentration. longdom.org This is crucial for establishing the purity of a synthesized batch and for studies that require precise amounts of the compound. nih.govnih.govresearchgate.net

Table 4: Typical HPLC Conditions for Analysis of Chroman Derivatives

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-8-chloro-4,4-dimethylchroman?

Answer:
The synthesis typically involves introducing bromo and chloro substituents onto a pre-functionalized chroman scaffold. A common approach is electrophilic halogenation using agents like N-bromosuccinimide (NBS) for bromination and sulfuryl chloride (SO₂Cl₂) for chlorination. For regioselective substitution, directing groups (e.g., methyl or electron-donating substituents) may guide halogen placement. Post-functionalization of the chroman core (e.g., via Friedel-Crafts alkylation for dimethyl groups) is critical. Purity validation requires HPLC (>95% purity) and NMR to confirm substitution patterns and byproduct removal .

Advanced: How can regioselectivity challenges in halogenation be addressed for this compound?

Answer:
Regioselectivity in bromo/chloro substitution is influenced by steric hindrance (e.g., 4,4-dimethyl groups) and electronic effects. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, low-temperature kinetic control or protective group strategies (e.g., temporary blocking of reactive positions) may optimize yields. For example, prior studies on analogous bromochlorophenylacetic acids used directed ortho-metalation to achieve precise substitution . Cross-validation with 2D NMR (COSY, NOESY) ensures correct regiochemical assignment .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR (¹H, ¹³C, DEPT): To confirm the chroman backbone and substituent positions.
  • High-resolution mass spectrometry (HRMS): For molecular formula verification.
  • HPLC with UV detection: To assess purity and detect impurities (e.g., dihalogenated byproducts).
  • X-ray crystallography (if crystalline): Provides definitive structural confirmation, as seen in studies of related bromochlorobenzamide derivatives .

Advanced: How can conflicting spectral data from different labs be resolved?

Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. Mitigation strategies include:

  • Standardized protocols: Use identical deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • Multi-lab reproducibility studies: Compare results across independent facilities.
  • Advanced NMR techniques: ¹H-¹³C HSQC/HMBC correlations resolve ambiguous coupling patterns. For example, discrepancies in bromochlorophenol derivatives were resolved by correlating NOE effects with spatial arrangements .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Thermal stability: Perform TGA/DSC to determine decomposition temperatures. Store at 0–6°C for long-term stability, as recommended for bromochlorophenylboronic acids .
  • Photostability: Protect from UV light to prevent radical-mediated degradation.
  • Moisture sensitivity: Use desiccants in storage vials, especially for hygroscopic intermediates like boronic acid derivatives .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
  • Molecular docking: Screens potential interactions with biological targets (e.g., enzymes).
  • QSAR models: Correlate substituent effects (e.g., bromo vs. chloro) with activity trends. For example, topological polar surface area (TPSA) calculations in bromochlorobenzamide analogs informed solubility optimization .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

  • Dihalogenated byproducts: Formed via over-halogenation. Remove via column chromatography (silica gel, gradient elution).
  • Oxidation products: Use reducing agents (e.g., Na₂S₂O₃) during workup.
  • Residual solvents: Confirm removal via GC-MS headspace analysis .

Advanced: How to validate contradictory biological activity data in literature?

Answer:

  • Dose-response reevaluation: Test compound across a wider concentration range.
  • Assay interference checks: Rule out artifacts (e.g., fluorescence quenching by halogens).
  • Orthogonal assays: Compare results from enzymatic vs. cell-based assays. For instance, conflicting IC₅₀ values for bromochlorophenylacetic acids were resolved by normalizing to cellular viability controls .

Basic: What safety protocols are essential for handling halogenated chromans?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile halogenated intermediates.
  • Personal protective equipment (PPE): Acid-resistant gloves and goggles.
  • Waste disposal: Neutralize halogenated waste with aqueous NaOH before disposal, as per protocols for bromochlorophenols .

Advanced: How to design a mechanistic study for degradation pathways under physiological conditions?

Answer:

  • Simulated physiological buffers: Incubate compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-HRMS .
  • Radical scavengers: Add antioxidants (e.g., ascorbic acid) to test for radical-mediated breakdown.
  • Metabolite identification: Use HRMS/MS to characterize degradation products, referencing fragmentation patterns of bromochlorobenzaldehyde analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 2
6-Bromo-8-chloro-4,4-dimethylchroman

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.